molecular formula C24H19N3O3S B13385795 (Z)-2-(2-aminothiazol-4-yl)-2-(triphenylmethoxyimino)acetic acid

(Z)-2-(2-aminothiazol-4-yl)-2-(triphenylmethoxyimino)acetic acid

Katalognummer: B13385795
Molekulargewicht: 429.5 g/mol
InChI-Schlüssel: XEZIFGWTSLOMMT-SZXQPVLSSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(Z)-2-(2-Aminothiazol-4-yl)-2-((trityloxy)imino)acetic acid is a compound that features a thiazole ring, an amino group, and a trityloxy-imino group

Vorbereitungsmethoden

The synthesis of (Z)-2-(2-Aminothiazol-4-yl)-2-((trityloxy)imino)acetic acid involves building the aminothiazole ring onto an existing syn-methoxy-imino acetic acid derivative. This is followed by condensing the resulting pure syn-methoxy-iminoaminothiazole acetic acid with other reactants under specific conditions . Industrial production methods may involve similar synthetic routes but on a larger scale, ensuring the purity and yield of the compound.

Analyse Chemischer Reaktionen

(Z)-2-(2-Aminothiazol-4-yl)-2-((trityloxy)imino)acetic acid can undergo various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents like lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.

The major products formed from these reactions depend on the specific conditions and reagents used.

Wissenschaftliche Forschungsanwendungen

(Z)-2-(2-Aminothiazol-4-yl)-2-((trityloxy)imino)acetic acid has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: It can be used in the study of enzyme interactions and protein binding.

    Industry: It can be used in the production of various chemical products.

Wirkmechanismus

The mechanism of action of (Z)-2-(2-Aminothiazol-4-yl)-2-((trityloxy)imino)acetic acid involves its interaction with specific molecular targets and pathways. The aminothiazole ring and the trityloxy-imino group play crucial roles in its activity. These interactions can lead to various biological effects, depending on the specific application.

Vergleich Mit ähnlichen Verbindungen

(Z)-2-(2-Aminothiazol-4-yl)-2-((trityloxy)imino)acetic acid can be compared with other similar compounds such as cefotaxime, which also features an aminothiazole ring . the presence of the trityloxy-imino group in (Z)-2-(2-Aminothiazol-4-yl)-2-((trityloxy)imino)acetic acid makes it unique and may confer different properties and applications.

Eigenschaften

Molekularformel

C24H19N3O3S

Molekulargewicht

429.5 g/mol

IUPAC-Name

(2E)-2-(2-amino-1,3-thiazol-4-yl)-2-trityloxyiminoacetic acid

InChI

InChI=1S/C24H19N3O3S/c25-23-26-20(16-31-23)21(22(28)29)27-30-24(17-10-4-1-5-11-17,18-12-6-2-7-13-18)19-14-8-3-9-15-19/h1-16H,(H2,25,26)(H,28,29)/b27-21+

InChI-Schlüssel

XEZIFGWTSLOMMT-SZXQPVLSSA-N

Isomerische SMILES

C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)O/N=C(\C4=CSC(=N4)N)/C(=O)O

Kanonische SMILES

C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)ON=C(C4=CSC(=N4)N)C(=O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.